REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:6]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:7][CH:8]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:10]=1)=[O:4].[OH-].[Na+].Cl>C1COCC1>[CH3:14][S:11]([C:9]1[CH:10]=[C:5]([C:3]([OH:4])=[O:2])[C:6]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:7][CH:8]=1)(=[O:12])=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
3.44 mmol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C(=CC=C(C1)S(=O)(=O)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
37.9 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to RT
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C=C(C(=CC1)C1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |